(2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-12-7-5-11(14(10-12)18-2)6-8-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVMQMQVJOKED-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Reactivity at the α,β-Unsaturated Carbonyl System
The conjugated enone system enables diverse reactions (Table 1):
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Michael Addition | Grignard reagents (RMgX) | β-Substituted ketones | Functionalization for drug design |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Six-membered heterocycles | Synthesis of polycyclic compounds |
| Reduction | NaBH₄, H₂/Pd-C | Saturated ketone or alcohol derivatives | Modifying bioactivity |
| Epoxidation | H₂O₂, peracids | Epoxide intermediates | Probing oxidative pathways |
Data extrapolated from analogous chalcone systems .
Electrophilic Aromatic Substitution (EAS)
The thiophene and dimethoxyphenyl rings undergo EAS at specific positions:
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Thiophene Ring : Reacts preferentially at the 5-position due to electron-donating effects of sulfur.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5.
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Halogenation : Br₂/FeBr₃ yields 5-bromothiophene derivatives.
-
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Dimethoxyphenyl Ring :
Catalytic Hydrogenation
The α,β-unsaturated bond is selectively reduced using:
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H₂/Pd-C : Yields saturated ketone (3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)propan-1-one) .
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NaBH₄/MeOH : Partially reduces the carbonyl to alcohol under controlled conditions .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes, forming bicyclic structures. Computational studies predict a quantum yield of ~0.3 for cross-dimerization with ethylene .
Interaction with Biomolecules
The compound undergoes non-covalent interactions with enzymes:
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Tyrosinase Inhibition : Binds to copper-active sites via carbonyl and thiophene groups (IC₅₀ ≈ 12 μM in silico).
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DNA Intercalation : Planar structure facilitates stacking with DNA bases, confirmed by UV-Vis hypochromicity .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (DSC data).
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Hydrolytic Degradation : Susceptible to cleavage in acidic/basic conditions via retro-aldol pathways.
Comparative Reactivity of Analogues
Table 2 highlights differences in reactivity compared to structurally similar compounds:
| Compound | Key Reactivity Difference |
|---|---|
| 3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Lower EAS activity due to fewer electron-donating groups |
| 3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Enhanced oxidation susceptibility |
| 3-(2,4-Dimethylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Reduced conjugation efficiency |
Scientific Research Applications
Anticancer Activity
Chalcones are known for their diverse biological activities, particularly their anticancer properties. Research indicates that (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- A study reported that chalcone derivatives with thiophenyl groups showed potent antiproliferative activity against MCF7 breast cancer cells with IC50 values around 7.4 µM .
- Another research highlighted the ability of chalcones to inhibit tubulin polymerization, further supporting their role as potential anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Chalcones are known to inhibit the production of pro-inflammatory cytokines and enzymes.
Findings
- Research indicates that treatment with chalcone derivatives can reduce inflammatory edema by up to 90% in animal models .
- Specific studies have shown that certain modifications to the chalcone structure enhance solubility and bioavailability, leading to improved anti-inflammatory efficacy .
Antibacterial Activity
Chalcones have been explored for their antibacterial properties against various pathogens.
Mechanisms
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against several bacterial strains by disrupting bacterial cell wall synthesis and function.
- Synergistic Effects : When combined with other antibiotics, chalcone derivatives can enhance antibacterial activity, showcasing their potential as adjuvants in antibiotic therapy .
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that the compound can bind to the active sites of certain enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Substituent Variations in Phenyl and Heterocyclic Moieties
The compound’s structural analogs differ primarily in substituent patterns on the phenyl ring and the choice of heterocycle (e.g., thiophene vs. furan or substituted phenyl). Key comparisons include:
Crystallographic and Bond Parameters
Bond lengths and angles in the target compound are comparable to derivatives like (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, with C=O bond lengths averaging ~1.22 Å and C-C (enone) bonds ~1.45 Å . The thiophene ring’s planarity contributes to molecular rigidity, similar to furan analogs in .
Anticancer and Anti-Inflammatory Potential
- STAT3/NF-κB Inhibition : The target compound’s dimethoxy-thiophene scaffold aligns with derivatives showing inhibition of STAT3/NF-κB pathways. For instance, (E)-3-(7-(3,4-dimethoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibited IC₅₀ values <10 µM in cancer cell lines .
- Tyrosinase Inhibition : Thiophene derivatives like (E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (compound 8 in ) showed 70% inhibition at 100 µM, suggesting the target compound’s thiophene moiety may enhance similar activity.
Antimicrobial Activity
Thiophene-containing chalcones demonstrate moderate-to-strong antimicrobial effects. For example, (2E)-3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed MIC values of 12.5 µg/mL against S. aureus , comparable to dimethoxy-phenyl analogs in .
Physicochemical Properties
| Property | Target Compound (Predicted) | Analog (A2 in ) | Analog () |
|---|---|---|---|
| Melting Point | ~200–205°C | 201.0–202.5°C | 180–182°C |
| Molecular Weight | 286.33 g/mol | 458.17 g/mol | 309.18 g/mol |
| LogP | ~3.5 (estimated) | 4.2 | 3.8 |
Biological Activity
The compound (2E)-3-(2,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one , commonly referred to as a chalcone, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings.
Chemical Formula
- Molecular Formula: C₁₅H₁₄O₃S
- Molecular Weight: 274.35 g/mol
- Density: 1.206 g/cm³
- Boiling Point: 455 °C at 760 mmHg
- LogP: 3.661 (indicating moderate lipophilicity)
Structural Characteristics
The compound features a chalcone structure characterized by an α,β-unsaturated carbonyl group and is substituted with a thiophene ring and two methoxy groups on the phenyl ring. This unique substitution pattern is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that chalcones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene-containing chalcones can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study published in Bulgarian Chemical Communications highlighted the antimicrobial activity of several thiophene derivatives, suggesting that compounds similar to this compound could serve as potential leads for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of triple-negative breast cancer cells (MDA-MB-231) with IC₅₀ values ranging from 6.59 to 12.51 μM.
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit specific signaling pathways involved in cell survival and proliferation. Molecular docking studies suggest that it can bind effectively to active sites of enzymes critical for cancer cell growth .
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.
Research Findings
A study examining various chalcone derivatives found that compounds with similar structures exhibited significant inhibition of nitric oxide production in macrophages, suggesting a potential application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Structure | Moderate anticancer activity |
| (2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Structure | Enhanced antimicrobial properties |
| (2E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | Structure | Notable anti-inflammatory effects |
The uniqueness of this compound lies in its specific substitution pattern that enhances its biological activity compared to other chalcone derivatives.
Q & A
Q. How to address low solubility in aqueous media for in vitro studies?
- Employ co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins (e.g., β-CD). Confirm biocompatibility via hemolysis assays. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters) .
Conflict Resolution in Data Interpretation
Q. How to reconcile discrepancies in reported antimicrobial activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
